molecular formula C21H24ClNO4 B12630159 4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester CAS No. 1255716-75-6

4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester

Cat. No.: B12630159
CAS No.: 1255716-75-6
M. Wt: 389.9 g/mol
InChI Key: HTAGASMARQZPSG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a 4-chlorophenylmethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves multi-step organic reactions One common method involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid.

    Reduction: Formation of 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
  • Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
  • Benzoic acid, ethyl ester

Uniqueness

Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

1255716-75-6

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate

InChI

InChI=1S/C21H24ClNO4/c1-5-26-19(24)16-8-12-18(13-9-16)23(20(25)27-21(2,3)4)14-15-6-10-17(22)11-7-15/h6-13H,5,14H2,1-4H3

InChI Key

HTAGASMARQZPSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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